molecular formula C7H16ClN5O4 B554742 Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride CAS No. 51298-62-5

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride

Cat. No.: B554742
CAS No.: 51298-62-5
M. Wt: 269.69 g/mol
InChI Key: QBNXAGZYLSRPJK-JEDNCBNOSA-N
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Description

L-NAME hydrochloride, also known as Nω-Nitro-L-arginine methyl ester hydrochloride, is a widely used inhibitor of nitric oxide synthase (NOS). It is a cell-permeable compound that inhibits the production of nitric oxide (NO) by binding to the active site of NOS enzymes. This compound has significant applications in scientific research, particularly in the fields of cardiovascular and neurobiology studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-NAME hydrochloride is synthesized through the nitration of L-arginine methyl ester. The process involves the following steps:

Industrial Production Methods: Industrial production of L-NAME hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration and purification steps .

Chemical Reactions Analysis

Types of Reactions: L-NAME hydrochloride primarily undergoes hydrolysis and substitution reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

L-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase (NOS) enzymes. It competes with L-arginine, the natural substrate of NOS, for binding to the active site of the enzyme. This inhibition reduces the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes. The inhibition of NOS by L-NAME hydrochloride affects molecular targets and pathways related to vasodilation, neurotransmission, and immune responses .

Comparison with Similar Compounds

L-NAME hydrochloride is compared with other NOS inhibitors such as:

Uniqueness: L-NAME hydrochloride is unique due to its cell-permeability and ability to inhibit all three isoforms of NOS (neuronal, endothelial, and inducible). This broad-spectrum inhibition makes it a valuable tool in research studies investigating the role of nitric oxide in various biological systems .

Properties

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNXAGZYLSRPJK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199292
Record name Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51298-62-5
Record name L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51298-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-NAME Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-NAME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
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Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
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Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Reactant of Route 6
Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Customer
Q & A

A: L-NAME hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS) [, , , , , , ]. It binds to the enzyme, preventing the conversion of L-arginine to nitric oxide (NO) [, , , , , , ]. This inhibition leads to reduced NO bioavailability, which has significant effects on various physiological processes, particularly in the cardiovascular system [, , , , , , ]. For example, L-NAME administration can induce hypertension in animal models by reducing vasodilation normally mediated by NO [, , , ].

A: L-NAME hydrochloride is a valuable tool for researchers to investigate the roles of NO in various biological processes. By inhibiting NO production, L-NAME hydrochloride allows scientists to observe the consequences of NO deficiency in different experimental settings [, , , , , , ]. This helps elucidate the physiological and pathological roles of NO in areas such as vascular tone regulation, inflammation, and cell signaling.

A: The research demonstrates that manipulating NO levels can have contrasting effects depending on the specific physiological context. For instance, in L-NAME-induced hypertension, restoring NO levels through interventions like treatment with the guanylyl cyclase activator BAY 41-2272 [] or the ACE inhibitor TOP [] can improve vascular relaxation and lower blood pressure. This highlights NO's protective role in cardiovascular health.

A: While a powerful tool, L-NAME hydrochloride has limitations. Its non-selective inhibition of NOS isoforms can make it challenging to isolate the specific roles of each isoform in a given process []. Additionally, prolonged use of L-NAME hydrochloride can lead to the development of tolerance, potentially affecting the long-term validity of experimental models []. Researchers should be aware of these limitations and consider them when designing experiments and interpreting results.

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